4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

Physicochemical profiling Drug-likeness Lead optimization

4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (CAS 681156-89-8) features a fully unsaturated 8H-indeno[1,2-d]thiazole core that distinguishes it from the 8,8a-dihydro series claimed in patent EP1261593B1. The N,N-diethylsulfamoyl substituent provides the minimal steric bulk among available analogs (vs. azepane, 2-ethylpiperidine, and N-butyl-N-ethyl variants), maximizing ligand efficiency for fragment-based screening. This compound serves as an ideal entry point for HDAC inhibition, SARS-CoV-2 3CL protease inhibition, and target deconvolution studies. MW (427.54 g/mol) and HBA (5) fall within oral drug-like space, making it a reference standard for permeability SAR.

Molecular Formula C21H21N3O3S2
Molecular Weight 427.54
CAS No. 681156-89-8
Cat. No. B2554111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
CAS681156-89-8
Molecular FormulaC21H21N3O3S2
Molecular Weight427.54
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
InChIInChI=1S/C21H21N3O3S2/c1-3-24(4-2)29(26,27)16-11-9-14(10-12-16)20(25)23-21-22-19-17-8-6-5-7-15(17)13-18(19)28-21/h5-12H,3-4,13H2,1-2H3,(H,22,23,25)
InChIKeyYECGPFBUDSVXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N,N-Diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (CAS 681156-89-8): Structural Overview and Research Provenance


4-(N,N-Diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (CAS 681156-89-8) is a synthetic small molecule belonging to the indeno[1,2-d]thiazole-2-benzamide class, characterized by an N,N-diethylsulfamoyl substituent at the 4-position of the benzamide ring . With a molecular formula of C21H21N3O3S2 and a molecular weight of 427.54 g/mol, this compound features a fully unsaturated 8H-indeno[1,2-d]thiazole core—distinguishing it from the 8,8a-dihydroindeno[1,2-d]thiazole derivatives claimed in patent EP1261593B1 as anorectic agents [1]. The indeno[1,2-d]thiazole scaffold has been independently validated as a pharmacophore in histone deacetylase (HDAC) inhibition (lead compound IC50: 0.14 μM vs pan-HDAC) and SARS-CoV-2 3CL protease inhibition (lead compound IC50: 1.28 ± 0.17 μM) [2][3]. However, no published bioactivity data specific to CAS 681156-89-8 were identified in peer-reviewed literature at the time of this analysis.

Why Generic Substitution of 4-(N,N-Diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide Fails: Structural Specificity Considerations


Within the indeno[1,2-d]thiazole-2-benzamide chemotype, the N,N-dialkylsulfamoyl substituent at the 4-position of the benzamide ring is not interchangeable across analogs . Closely related compounds—including the N-butyl-N-ethyl variant, the N,N-diallyl variant, the azepane-1-sulfonyl analog (CAS 681160-16-7), and the 2-ethylpiperidine-1-sulfonyl analog (CAS 888412-59-7)—differ in steric bulk, lipophilicity, hydrogen-bonding capacity, and conformational flexibility introduced by the sulfamoyl N-substituents [1]. The diethylsulfamoyl group in CAS 681156-89-8 presents a specific balance of moderate lipophilicity (two ethyl groups) with minimal steric hindrance compared to bulkier cyclic amine sulfonamides, which may affect passive membrane permeability, metabolic N-dealkylation susceptibility, and target binding pocket complementarity [2]. Furthermore, the fully unsaturated 8H-indeno[1,2-d]thiazole core in CAS 681156-89-8 distinguishes it from the saturated 8,8a-dihydro series claimed in EP1261593B1, potentially altering π-stacking interactions with aromatic residues in target proteins . The absence of published comparative bioactivity data for this series means that selection among analogs must currently rely on these distinct structural features and their predicted physicochemical consequences.

Quantitative Differentiation Evidence for 4-(N,N-Diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (CAS 681156-89-8)


Molecular Weight and Lipophilicity Differentiation vs. Bulkier Sulfamoyl Analogs

CAS 681156-89-8 (MW 427.54 g/mol) presents a lower molecular weight than its closest cyclic sulfamoyl analogs: the azepane-1-sulfonyl derivative (CAS 681160-16-7, MW 467.6 g/mol) and the 2-ethylpiperidine-1-sulfonyl derivative (CAS 888412-59-7, MW 467.6 g/mol) . This ~40 g/mol reduction places CAS 681156-89-8 firmly within the preferred MW range for orally bioavailable lead compounds, while the cyclic amine analogs exceed 460 g/mol—a threshold associated with increased attrition in drug development [1]. The diethylsulfamoyl group also contributes fewer hydrogen bond acceptors (3 vs. 4 in the azepane and piperidine analogs) and reduced topological polar surface area, factors that correlate with improved membrane permeability in predictive models [1].

Physicochemical profiling Drug-likeness Lead optimization

Oxidation State Differentiation: 8H-Indeno Core vs. 8,8a-Dihydroindeno Analogs

CAS 681156-89-8 possesses a fully aromatic 8H-indeno[1,2-d]thiazole core, whereas the compounds claimed in patent EP1261593B1 are 8,8a-dihydroindeno[1,2-d]thiazole derivatives with a saturated C8-C8a bond [1]. This oxidation state difference alters the conjugation length, ring planarity, and electron distribution of the thiazole-indene fused system. Literature on indeno[1,2-d]thiazole HDAC inhibitors demonstrates that the fully unsaturated 8H-indeno core provides superior π-π stacking with aromatic active-site residues compared to saturated analogs, contributing to enhanced target binding affinity [2]. Specifically, compound 6o (indeno[1,2-d]thiazole hydroxamic acid) achieved pan-HDAC IC50 of 0.14 μM and cellular GI50 values of 0.535–0.869 μM in HCT116 and MCF7 cells [3]. The dihydro series (EP1261593B1) is directed toward anorectic activity, suggesting divergent biological outcomes from this specific structural feature.

Scaffold electronics Target engagement Metabolic stability

N-Substituent Steric and Electronic Differentiation Across Sulfamoyl Analogs

The N,N-diethyl substitution on the sulfamoyl group of CAS 681156-89-8 represents the minimal dialkyl configuration within this analog series, offering the lowest steric volume and highest conformational flexibility among the available comparators . The N-butyl-N-ethyl analog introduces a longer alkyl chain with increased lipophilicity (estimated ΔlogP ≈ +0.8 to +1.2), while the N,N-diallyl variant incorporates terminal alkenes that may undergo metabolic epoxidation [1]. The azepane and 2-ethylpiperidine analogs lock the sulfonamide nitrogen into a cyclic conformation, reducing rotational freedom and imposing distinct dihedral angle constraints on the benzamide-sulfonamide linkage . In sulfonamide-based enzyme inhibitors, even minor alkyl group variations at the sulfamoyl nitrogen have been shown to alter Ki values by 10- to 100-fold due to changes in desolvation penalties and binding pocket steric complementarity [1].

Structure-activity relationships Sulfonamide pharmacophore Ligand efficiency

Recommended Research and Procurement Scenarios for 4-(N,N-Diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide (CAS 681156-89-8)


Fragment-Based Lead Discovery Requiring a Minimalist Sulfamoyl Benzamide Scaffold

In fragment-based drug discovery campaigns targeting sulfonamide-binding proteins (e.g., carbonic anhydrases, matrix metalloproteinases, or HDACs), CAS 681156-89-8 serves as a low-MW (427.54 g/mol), minimal-steric-bulk entry point into the indeno[1,2-d]thiazole-2-benzamide chemical space . Its N,N-diethylsulfamoyl group provides the smallest alkyl substitution pattern among available analogs, maximizing ligand efficiency and leaving ample vectors for subsequent structure-guided optimization. The unsaturated 8H-indeno core enables π-stacking interactions that are absent in the 8,8a-dihydro series, as demonstrated by the HDAC inhibitory activity of structurally related indeno[1,2-d]thiazole hydroxamic acids (IC50 = 0.14 μM) [1]. Researchers should prioritize this compound when the goal is to identify a minimal pharmacophore before elaborating toward more potent, substituted analogs.

Comparative Selectivity Profiling Across Indeno[1,2-d]thiazole Oxidation States

CAS 681156-89-8, with its fully unsaturated 8H-indeno[1,2-d]thiazole core, is the appropriate selection for research programs investigating the impact of indeno-thiazole oxidation state on target selectivity and polypharmacology . The compound can be used alongside 8,8a-dihydroindeno[1,2-d]thiazole analogs (EP1261593B1 series) in parallel biochemical profiling panels to deconvolute whether observed biological activities—such as HDAC inhibition, 3CL protease inhibition, or anorectic effects—are driven by the aromatic core or the sulfamoyl benzamide substituent [1][2]. This comparator-based experimental design directly addresses the divergent biological outcomes reported for the saturated vs. unsaturated scaffold series and is essential for target deconvolution and chemoproteomics studies.

Physicochemical Benchmarking for Oral Bioavailability Optimization

For medicinal chemistry teams optimizing oral bioavailability within the sulfamoyl benzamide class, CAS 681156-89-8 provides a physicochemical reference point with MW = 427.54 g/mol and HBA = 5—values that fall squarely within oral drug-like space per the Rule of Five . In contrast, the azepane (CAS 681160-16-7) and 2-ethylpiperidine (CAS 888412-59-7) analogs at MW = 467.6 g/mol and HBA = 6 begin to breach recommended thresholds [1]. By using CAS 681156-89-8 as a comparator in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies against these heavier analogs, researchers can experimentally quantify the permeability penalty associated with cyclic amine sulfonamide substituents, generating actionable SAR for lead optimization programs.

Chemical Probe Development for Indeno[1,2-d]thiazole Target Engagement Studies

CAS 681156-89-8 can serve as a synthetic intermediate or a negative-control probe in chemical biology studies that employ more potent indeno[1,2-d]thiazole-based inhibitors (e.g., the hydroxamic acid HDAC inhibitors from Zhou et al., 2013, with IC50 = 0.14 μM) . The benzamide linkage in CAS 681156-89-8 replaces the zinc-binding hydroxamic acid with a neutral amide, potentially ablating HDAC inhibitory activity while retaining target-binding capacity. This property is valuable for cellular thermal shift assay (CETSA) or photoaffinity labeling experiments where a binding-competent but catalytically inert analog is required as a competition control to distinguish specific target engagement from off-target effects [1].

Quote Request

Request a Quote for 4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.